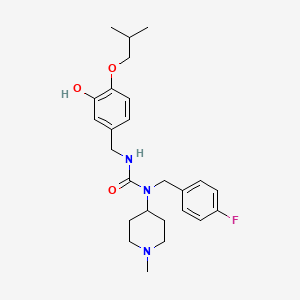
Ortho-hydroxy-pimavanserin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ortho-hydroxy-pimavanserin is a derivative of pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist and antagonist. Pimavanserin is primarily used to treat hallucinations and delusions associated with Parkinson’s disease psychosis . This compound retains the core structure of pimavanserin but includes an additional hydroxyl group at the ortho position, which may influence its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ortho-hydroxy-pimavanserin can be derived from the synthetic routes used for pimavanserin. A practical synthetic route to pimavanserin involves a five-step synthesis starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine . The process includes the following steps:
Formation of an intermediate: 4-hydroxybenzaldehyde reacts with (4-fluorophenyl)methanamine under mild conditions.
Reduction: The intermediate undergoes reduction using H2/Pd-C.
Substitution: The reduced intermediate is then subjected to substitution reactions to introduce the desired functional groups.
Cyclization: The substituted intermediate undergoes cyclization to form the core structure of pimavanserin.
Hydroxylation: Finally, the ortho-hydroxy group is introduced through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar routes as pimavanserin, with optimizations for large-scale synthesis. This includes using cost-effective starting materials, optimizing reaction conditions to improve yield, and ensuring the safety and scalability of the process .
化学反応の分析
Types of Reactions
Ortho-hydroxy-pimavanserin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield this compound ketone or aldehyde derivatives.
Reduction: Reduction can produce dehydroxylated pimavanserin or other reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a range of this compound derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing other compounds with potential pharmacological activities.
Biology: The compound can be studied for its interactions with biological targets, particularly serotonin receptors.
Industry: The compound can be used in the development of new drugs or as a reference standard in analytical chemistry.
作用機序
Ortho-hydroxy-pimavanserin exerts its effects primarily through its interaction with serotonin 5-HT2A receptors. As an inverse agonist and antagonist, it binds to these receptors and inhibits their activity, which helps alleviate symptoms of psychosis . The hydroxyl group at the ortho position may influence the binding affinity and selectivity of the compound for its molecular targets.
類似化合物との比較
Ortho-hydroxy-pimavanserin can be compared with other serotonin 5-HT2A receptor antagonists and inverse agonists, such as:
Pimavanserin: The parent compound, used to treat Parkinson’s disease psychosis.
Clozapine: An atypical antipsychotic with similar pharmacological properties.
Quetiapine: Another atypical antipsychotic used to treat various psychiatric disorders.
This compound’s uniqueness lies in its additional hydroxyl group, which may enhance its pharmacological profile and provide distinct therapeutic benefits.
特性
CAS番号 |
1246458-11-6 |
|---|---|
分子式 |
C25H34FN3O3 |
分子量 |
443.6 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-3-[[3-hydroxy-4-(2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C25H34FN3O3/c1-18(2)17-32-24-9-6-20(14-23(24)30)15-27-25(31)29(22-10-12-28(3)13-11-22)16-19-4-7-21(26)8-5-19/h4-9,14,18,22,30H,10-13,15-17H2,1-3H3,(H,27,31) |
InChIキー |
ZHTTYJZQOLKORM-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















